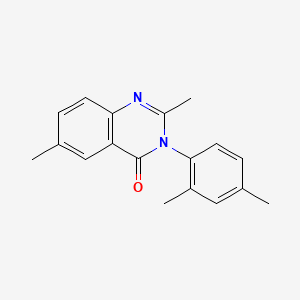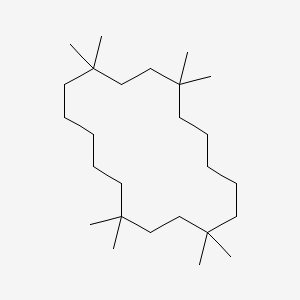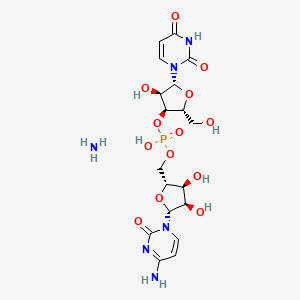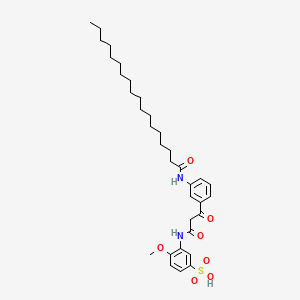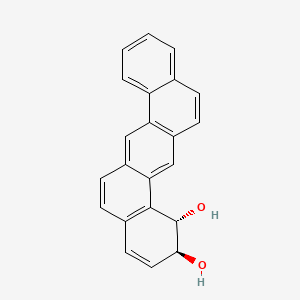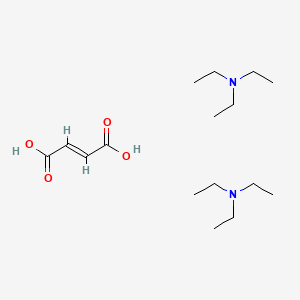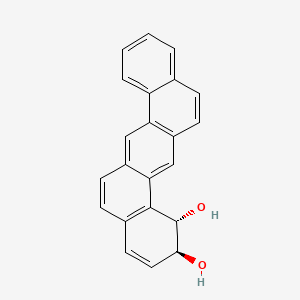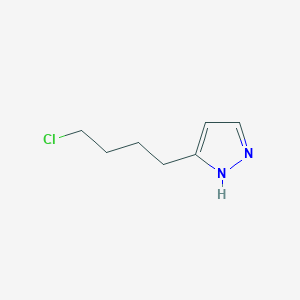
N-Ethyl-N-(1-phenoxy-2-propyl)-2-(2-methylpiperidino)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE: is a complex organic compound with a molecular formula of C20H33ClN2O3. It is known for its unique structure, which includes a phenoxypropan-2-yl group and a piperidin-1-ium-1-ylpropanamide moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE typically involves multiple steps. One common method includes the reaction of N-ethylpiperidine with 1-phenoxypropan-2-ol under specific conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The phenoxypropan-2-yl group plays a crucial role in its binding affinity, while the piperidin-1-ium-1-ylpropanamide moiety contributes to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylpiperidin-1-ium-1-yl)ethyl N-ethyl-N-(1-phenoxypropan-2-yl)carbamate chloride
- 3-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)propanamide hydrochloride
- 2-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)acetamide hydrochloride
Uniqueness
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
101651-79-0 |
|---|---|
Fórmula molecular |
C19H31ClN2O2 |
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
N-ethyl-N-(1-phenoxypropan-2-yl)-2-piperidin-1-ium-1-ylpropanamide;chloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-4-21(16(2)15-23-18-11-7-5-8-12-18)19(22)17(3)20-13-9-6-10-14-20;/h5,7-8,11-12,16-17H,4,6,9-10,13-15H2,1-3H3;1H |
Clave InChI |
JSHPRBXOPRNVJN-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(C)COC1=CC=CC=C1)C(=O)C(C)[NH+]2CCCCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


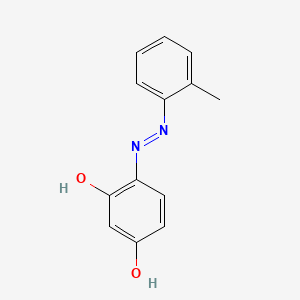
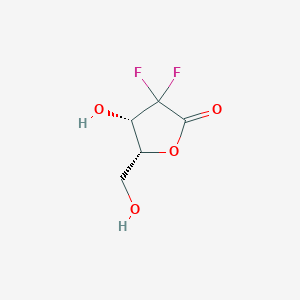
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
